![molecular formula C7H3BrF3N3 B2568160 5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1256826-15-9](/img/structure/B2568160.png)
5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
Synthesis Analysis
Trifluoromethylpyridines (TFMPs) are synthesized from various precursors and are used as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of TFMP derivatives involves the use of fluorine and pyridine structures, which result in superior pest control properties when compared to traditional phenyl-containing insecticides .Chemical Reactions Analysis
The chemical reactions involving TFMPs are complex and depend on the specific compound and conditions. For example, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Scientific Research Applications
- Targeted Kinase Inhibitors : 5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been investigated as a scaffold for designing kinase inhibitors. Researchers explore its potential to selectively inhibit specific kinases involved in diseases such as cancer, inflammation, and neurodegenerative disorders .
- Anti-Inflammatory Agents : The trifluoromethyl group enhances lipophilicity, which can be advantageous for drug delivery. Scientists study derivatives of this compound for their anti-inflammatory properties .
- Organic Semiconductors : The π-conjugated structure of 5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine makes it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Researchers investigate its charge transport properties and stability .
- Pesticide Intermediates : The compound serves as an intermediate in the synthesis of agrochemicals. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is derived from it and is used in crop protection products .
- Building Block for Palladium-Catalyzed Reactions : 5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is employed as a substrate in palladium-catalyzed α-arylation reactions. These reactions are valuable for constructing complex organic molecules .
- Fluorinated Heterocycles : The trifluoromethyl group contributes to the compound’s unique reactivity. Researchers explore its use in the synthesis of other fluorinated heterocyclic compounds .
- Versatile Intermediate : Chemists use 5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine as a versatile building block for custom synthesis. Its availability and reactivity make it valuable in pharmaceutical research .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Agrochemicals and Crop Protection
Chemical Synthesis and Catalysis
Fluorine Chemistry and Halogenated Heterocycles
Pharmaceutical Intermediates and Custom Synthesis
Future Directions
properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-3-1-4-5(7(9,10)11)13-14-6(4)12-2-3/h1-2H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOMFKMOFVKBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
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